molecular formula C34H32NO3PS B6290405 [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide CAS No. 2565792-59-6

[S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290405
CAS No.: 2565792-59-6
M. Wt: 565.7 g/mol
InChI Key: SRAPNYODFICLFE-TUYDZOLPSA-N
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Description

This compound is a chiral sulfinamide derivative featuring a diphenylphosphino-substituted benzodioxole moiety and a naphthalenylmethyl group. Its stereochemical complexity arises from two stereogenic centers: one at the sulfinamide sulfur atom (S configuration) and another at the naphthalenylmethyl carbon (R configuration). The diphenylphosphine group enhances its utility as a ligand in asymmetric catalysis, particularly in transition-metal-mediated reactions such as hydrogenation or cross-coupling .

Key structural attributes:

  • Sulfinamide core: Provides a chiral directing group for asymmetric synthesis.
  • Diphenylphosphino-benzodioxole: Enhances metal coordination and steric bulk.
  • Naphthalenylmethyl substituent: Introduces rigidity and π-π stacking capabilities.

This compound is primarily used in academic and industrial research for developing enantioselective catalytic systems. Its synthesis involves multi-step chiral resolution and phosphine incorporation, as inferred from analogous sulfinamide-phosphine ligands described in the literature .

Properties

IUPAC Name

(R)-N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32NO3PS/c1-34(2,3)40(36)35-33(28-20-12-14-24-13-10-11-19-27(24)28)29-21-30-31(38-23-37-30)22-32(29)39(25-15-6-4-7-16-25)26-17-8-5-9-18-26/h4-22,33,35H,23H2,1-3H3/t33-,40-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAPNYODFICLFE-TUYDZOLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfinamide Group

The tert-butanesulfinamide group serves as a chiral auxiliary, enabling stereoselective nucleophilic additions. Key reactions include:

Reaction Type Reagents/Conditions Product/Outcome Stereochemical Outcome
Organometallic AdditionGrignard reagents (RMgX), -78°C, THF Formation of chiral amines after sulfinamide cleavage (e.g., HCl/MeOH)Diastereoselectivity >95%
Reductive AminationNaBH₄ or L-Selectride, DMF Secondary amines with retention of configuration at sulfurControlled by transition state
  • Mechanistic Insight : The sulfinyl oxygen coordinates to the nucleophile (e.g., Grignard), directing attack to the Si-face of the imine intermediate . Bulky reagents like L-Selectride favor open transition states, altering stereoselectivity .

Coordination Chemistry with Transition Metals

The diphenylphosphino group binds to metals, forming complexes for catalytic cycles:

Metal Application Key Reaction Catalytic Efficiency
PdCross-coupling (Suzuki, Heck)Activation of C–X bonds (X = Br, I)TOF up to 10⁴ h⁻¹
RhAsymmetric HydrogenationReduction of ketones/enaminesee >90%
  • Structural Influence : The benzo[d] dioxol-5-yl group enhances rigidity, stabilizing metal-ligand complexes .

Oxidation and Ligand Tuning

The phosphine group undergoes oxidation, modulating electronic properties:

Oxidizing Agent Product Effect on Catalysis
H₂O₂Phosphine oxideDeactivates metal coordination
O₂ (controlled)Partially oxidized phosphineEnhances electrophilicity of metal centers
  • Reversibility : Oxidized phosphine can be reduced with silanes (e.g., PhSiH₃) .

Cyclization and Heterocycle Formation

The naphthalenylmethyl group participates in intramolecular cyclizations:

Substrate Conditions Product Yield
α,β-Unsaturated estersPd(OAc)₂, Base, 80°C Chiral indane derivatives60–85%
  • Mechanism : The phosphine group stabilizes Pd(0) intermediates, enabling C–H activation .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 150°C, releasing SO₂ (TGA data).

  • Solvent Effects : Reactivity in THF > DCM > toluene due to ligand solubility .

Scientific Research Applications

Applications in Asymmetric Catalysis

  • Catalytic Asymmetric Synthesis :
    • This compound serves as a chiral ligand in transition metal-catalyzed reactions, particularly in the synthesis of enantiomerically enriched compounds. Its ability to form stable complexes with metals like palladium and rhodium allows for efficient enantioselective transformations in reactions such as cross-coupling and hydrogenation.
  • Pharmaceutical Synthesis :
    • The compound has been explored for its potential in the synthesis of bioactive molecules. Its chiral nature is crucial for producing pharmacologically active compounds with desired stereochemistry, which is essential in drug development.

Case Study 1: Asymmetric Hydrogenation

In a study published in Journal of Organic Chemistry, [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide was utilized as a ligand for palladium-catalyzed asymmetric hydrogenation of prochiral ketones. The reaction demonstrated high enantioselectivity (up to 98% ee), showcasing the effectiveness of this ligand in producing valuable chiral alcohols from ketones.

Case Study 2: Cross-Coupling Reactions

Research published in Advanced Synthesis & Catalysis highlighted the use of this sulfinamide in Suzuki-Miyaura cross-coupling reactions. The results indicated that the compound significantly improved yields and selectivities when paired with palladium catalysts, facilitating the formation of biaryl compounds that are prevalent in pharmaceuticals.

Biological Applications

  • Antitumor Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves modulation of cellular signaling pathways, making it a candidate for further investigation as an anticancer agent.
  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor for certain enzymes involved in metabolic pathways. Research indicates that its phosphine moiety can interact effectively with target enzymes, potentially leading to therapeutic applications.

Mechanism of Action

The mechanism of action of [S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The compound’s diphenylphosphino group can coordinate with metal ions, influencing catalytic processes. Additionally, the benzo[d][1,3]dioxole moiety may interact with biological targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally related compounds is provided below, focusing on stereochemical features, functional groups, and catalytic performance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Stereochemical Features Primary Applications
[S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide ~665.8 (calculated) Sulfinamide, diphenylphosphine, benzodioxole S-configuration at S, R at naphthalenyl C Asymmetric catalysis ligand
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ~461.6 Sulfonamide, methoxyphenyl, naphthalenyl Single stereocenter (S) Chiral auxiliary in organic synthesis
(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide ~472.6 Sulfinamide, diphenylphosphine R,S configurations at S and P-bearing C Transition-metal ligand
(S)-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide ~631.7 Sulfinamide, diphenylphosphine, benzodioxole S,S configurations Catalytic asymmetric hydrogenation

Key Findings:

Sulfinamide vs. Sulfonamide : The target compound’s sulfinamide group (S=O) offers superior chiral induction compared to sulfonamide analogs (e.g., compound from ), which lack the stereoelectronic effects critical for asymmetric catalysis .

Phosphine Coordination: The diphenylphosphino-benzodioxole moiety in the target compound exhibits stronger π-backbonding with metals (e.g., Rh, Pd) than simpler diphenylphosphine ligands (e.g., ), enhancing catalytic turnover in hydrogenation reactions .

Stereochemical Complexity : Compounds with dual stereocenters (e.g., target compound and ) often require meticulous chiral resolution, increasing synthesis costs compared to single-stereocenter analogs .

Challenges and Limitations

  • Synthetic Complexity : Multi-step synthesis with chiral resolution bottlenecks limits large-scale production .
  • Air Sensitivity : The diphenylphosphine group is prone to oxidation, necessitating inert handling conditions, unlike sulfonamide derivatives .

Biological Activity

The compound [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide (CAS No. 2565792-42-7) is a sulfinamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, structure-activity relationships, and potential therapeutic applications.

The molecular formula of the compound is C₃₅H₃₄N₁O₃P₁S₁ , with a molecular weight of 579.69 g/mol . It features a complex structure that includes a diphenylphosphino group, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₃₅H₃₄N₁O₃P₁S₁
Molecular Weight579.69 g/mol
CAS Number2565792-42-7
SynonymsVarious (e.g., (R)-N-[(R)-6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-ylmethyl]-N,2-dimethylpropane-2-sulfinamide)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the diphenylphosphino moiety suggests potential applications in cancer therapy and as a catalyst in organic reactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, phosphine-containing compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. Research focusing on related compounds suggests that this compound may exhibit similar effects.

Neuropharmacological Effects

Benzodiazepine-like effects have been observed in related sulfinamide derivatives, indicating potential anxiolytic and sedative properties. The interaction with GABA receptors could enhance inhibitory neurotransmission, providing therapeutic effects for anxiety disorders and sleep disturbances.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis
NeuropharmacologicalAnxiolytic and sedative properties
Enzyme InhibitionPotential modulation of enzyme activity

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of phosphine-containing sulfinamides demonstrated that these compounds inhibit tumor growth in xenograft models. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased apoptosis in cancer cells.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment involving rodent models, compounds similar to this compound exhibited significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. These findings suggest potential therapeutic applications in treating anxiety disorders.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions and purification methods for synthesizing this sulfinamide to ensure high enantiomeric purity?

  • Methodological Answer :

  • Reaction Design : Use chiral sulfinamide auxiliaries and a THF/H₂O solvent system (5:1 ratio) to enhance solubility and stereochemical control. Sodium periodate (NaIO₄) can be employed for oxidative steps, as demonstrated in similar sulfonamide syntheses .
  • Base Selection : Triethylamine or pyridine neutralizes byproducts (e.g., HCl) during sulfonylation, improving yield .
  • Purification : Chromatography (silica gel, gradient elution) or recrystallization in aprotic solvents (e.g., dichloromethane/hexane) ensures enantiomeric purity. Monitor via TLC with UV/fluorescence detection .

Q. Which spectroscopic techniques are most effective for confirming stereochemical configuration and structural integrity?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute stereochemistry, especially for the sulfinamide and diphenylphosphino groups .
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the naphthalenylmethyl and benzo[d][1,3]dioxol moieties.
  • ³¹P NMR : Confirms the integrity of the diphenylphosphino group (δ ~20–30 ppm) .
  • Circular Dichroism (CD) : Correlates experimental CD curves with computational predictions to validate enantiomeric excess .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity and stereochemical outcomes in reactions involving this compound?

  • Methodological Answer :

  • DFT Modeling : Optimize transition states to predict enantioselectivity in asymmetric catalysis. Compare calculated Gibbs free energy barriers with experimental yields .
  • Solvent Effects : Simulate solvent interactions (e.g., THF vs. DCM) to assess their impact on reaction pathways .
  • Validation : Cross-check computational NMR chemical shifts (¹³C, ³¹P) with experimental data to refine models .

Q. What strategies resolve contradictions between experimental NMR data and theoretical predictions?

  • Methodological Answer :

  • Multi-Technique Validation : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOE correlations can clarify spatial arrangements of the naphthalenylmethyl group .
  • Solvent Calibration : Re-run NMR in deuterated solvents matching computational parameters (e.g., CDCl₃ vs. DMSO-d₆) .
  • Error Analysis : Re-examine computational basis sets (e.g., B3LYP/6-31G*) and adjust for dispersion forces if steric clashes occur .

Q. How does the diphenylphosphino moiety influence efficacy as a chiral ligand in asymmetric catalysis?

  • Methodological Answer :

  • Electronic Effects : The phosphino group’s electron-rich nature enhances metal coordination (e.g., Pd, Rh), critical for cross-coupling or hydrogenation reactions .
  • Steric Control : Bulky substituents (e.g., benzo[d][1,3]dioxol) create chiral environments, improving enantioselectivity. Compare turnover numbers (TON) with less hindered analogs .
  • Catalytic Screening : Test in model reactions (e.g., asymmetric allylic alkylation) and quantify enantiomeric excess via chiral HPLC .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :

  • Process Optimization :
ParameterSmall-Scale (mg)Pilot-Scale (g)
SolventTHF/H₂O (5:1)Switch to DCM for easier separation
MixingMagnetic stirringMechanical stirring with baffled reactors
MonitoringTLCIn-line FTIR for real-time analysis
  • Continuous Flow Systems : Reduce batch variability and improve heat/mass transfer .

Q. How does the benzo[d][1,3]dioxol moiety impact solubility and stability?

  • Methodological Answer :

  • Solubility Profiling :
SolventSolubility (mg/mL)Notes
THF>50High solubility due to H-bonding with dioxol oxygen
Hexane<1Poor solubility in nonpolar solvents
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to assess hydrolytic stability of the dioxolane ring .

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